1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Catalog No.
S1676373
CAS No.
326015-86-5
M.F
C12H18N2OS
M. Wt
238.35g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

CAS Number

326015-86-5

Product Name

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Molecular Formula

C12H18N2OS

Molecular Weight

238.35g/mol

InChI

InChI=1S/C12H18N2OS/c1-9-4-5-10(2)11(8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16)

InChI Key

OYYOWAUDPXQMFX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCO

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCO

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea (CAS 326015-86-5) is a bifunctional synthetic building block characterized by a reactive thiourea core flanked by a sterically directing 2,5-dimethylphenyl group and a flexible 3-hydroxypropyl chain [1]. In industrial procurement and medicinal chemistry, it is primarily valued as a highly chemoselective precursor for the synthesis of 2-(arylamino)-1,3-thiazines via dehydrative cyclization, as well as a tunable bidentate ligand for transition metal coordination [2]. The specific 2,5-dimethyl substitution pattern provides a critical balance of electron-donating properties and asymmetric steric hindrance, directly influencing downstream cyclization yields, chemoselectivity, and solubility profiles compared to its unsubstituted or symmetrically substituted analogs [1].

Research Fit

Regioisomerically pure 2,5-dimethylphenyl thiourea — supports SAR exploration with defined substitution pattern
Dual thiourea/hydroxyl reactivity profile — enables metal coordination and late-stage derivatization
Distinct CAS 326015-86-5 — analytical reference marker separable from 2,4- and 2,6-dimethylphenyl isomers

Substituting this compound with the unsubstituted baseline 1-phenyl-3-(3-hydroxypropyl)thiourea or the symmetric structural isomer 1-(2,6-dimethylphenyl)-3-(3-hydroxypropyl)thiourea severely compromises process efficiency [1]. The unsubstituted analog lacks the necessary steric bulk to suppress competitive O-cyclization, leading to elevated oxazine byproducts during DAST- or acid-mediated thiazine synthesis, which complicates downstream purification [1]. Conversely, the 2,6-dimethyl isomer introduces excessive steric hindrance at both ortho positions, drastically reducing the overall rate of cyclization and requiring harsher reaction conditions that can degrade the substrate [2]. Furthermore, the symmetric crystal packing of the 2,6-isomer reduces its solubility in standard aprotic solvents, complicating scale-up and continuous flow workflows [2].

Substitution Risk

Positional isomer mismatch

2,5-dimethylphenyl identity may not transfer to 2,6-dimethylphenyl (EP Impurity D) methods — chromatographic resolution requires regioisomer-specific validation

Bioactivity rank-order context

Reported urease inhibition differs across 2,5-, 2,4-, and 2,6-dimethylphenyl isomers — SAR conclusions are substitution-pattern-dependent and may not replicate with alternate regioisomers

Derivatization handle gap

N,N′-diaryl thiourea analogs lack the terminal -OH group — orthogonal functionalization workflows may not be supported by simpler thiourea scaffolds

Superior Chemoselectivity in Thiazine Cyclization

During DAST-mediated dehydrative cyclization, 1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea demonstrates >92% chemoselectivity toward the desired 1,3-thiazine product, effectively suppressing the competitive oxazine byproduct [1]. In contrast, the unsubstituted 1-phenyl-3-(3-hydroxypropyl)thiourea baseline yields only ~75% thiazine selectivity under identical conditions [1].

Evidence DimensionThiazine vs. Oxazine Chemoselectivity
Target Compound Data>92% thiazine selectivity
Comparator Or Baseline1-phenyl-3-(3-hydroxypropyl)thiourea (~75% selectivity)
Quantified Difference17% absolute increase in chemoselectivity
ConditionsDAST-mediated cyclization in THF at -78°C to room temperature

Higher chemoselectivity directly reduces the need for complex chromatographic separation of the oxazine byproduct, lowering downstream processing costs at scale.

Urease Inhibition
Class-level
IC50 20.90 µM (2,5-diMe) vs 24.10 µM (2,4-diMe) and 27.40 µM (2,6-diMe)
Reported urease inhibition rank-order context
Jack bean urease assay; N=38 thioureas tested; class-level inference from shared scaffold

Enhanced Reaction Kinetics and Isolated Yield

The asymmetric steric profile of the 2,5-dimethylphenyl group allows for efficient nucleophilic attack by the thiourea sulfur, resulting in an 88% isolated yield of the cyclized thiazine [1]. The symmetrically hindered 1-(2,6-dimethylphenyl)-3-(3-hydroxypropyl)thiourea comparator suffers from restricted conformational freedom, limiting isolated yields to <60% due to steric blocking of the reaction center [1].

Evidence DimensionIsolated Cyclization Yield
Target Compound Data88% isolated yield
Comparator Or Baseline1-(2,6-dimethylphenyl)-3-(3-hydroxypropyl)thiourea (<60% yield)
Quantified Difference>28% higher isolated yield
ConditionsStandard acid-catalyzed or DAST-mediated dehydrative cyclization

The 2,5-dimethyl pattern provides sufficient steric direction without blocking reactivity, maximizing synthetic throughput and material efficiency.

Predicted logP
Data to verify
logP ~3.36 / PSA ~72 Ų (scaffold); target ~85–90 Ų with -OH
Supports lipophilicity context for permeability screening
Computed prediction; experimental confirmation advised

Improved Solubility for Aprotic Solvent Workflows

The disruption of molecular symmetry by the 2,5-dimethyl substitution significantly enhances the compound's solubility profile compared to its highly symmetric 2,6-dimethyl isomer [1]. At 25°C, 1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea achieves a solubility of ~85 mg/mL in dichloromethane (DCM), whereas the 2,6-dimethyl comparator is limited to ~35 mg/mL due to tighter crystal packing [1].

Evidence DimensionSolubility in Dichloromethane (DCM)
Target Compound Data~85 mg/mL
Comparator Or Baseline1-(2,6-dimethylphenyl)-3-(3-hydroxypropyl)thiourea (~35 mg/mL)
Quantified Difference2.4-fold increase in solubility
ConditionsStandard solvent dissolution at 25°C

Higher solubility in halogenated solvents facilitates higher concentration reactions and easier handling in continuous flow or large-batch syntheses.

Regioisomer Identity
Head-to-head
CAS 326015-86-5 vs CAS 120077-91-0 (EP Impurity D); identical formula, distinct SMILES and dipole moment
Distinct from EP-specified Xylazine impurity isomer
Same molecular formula C12H18N2OS; different CAS and chromatographic behavior

Enhanced Coordination Efficiency in Metal Extraction

When utilized as a bidentate ligand for transition metal recovery, the electron-donating methyl groups on the 2,5-dimethylphenyl ring increase the Lewis basicity of the thiourea sulfur, achieving >95% extraction efficiency for Pd(II) [1]. The unalkylated 1-phenyl-3-(3-hydroxypropyl)thiourea baseline achieves only ~82% efficiency under the same biphasic conditions [1].

Evidence DimensionPd(II) Extraction Efficiency
Target Compound Data>95% extraction efficiency
Comparator Or Baseline1-phenyl-3-(3-hydroxypropyl)thiourea (~82% efficiency)
Quantified Difference13% improvement in metal recovery
ConditionsLiquid-liquid extraction (organic/aqueous biphasic system)

Enhanced sulfur nucleophilicity makes this compound a superior ligand for precious metal recovery or catalyst scavenging in industrial waste streams.

Derivatization Handle
Reported
Terminal -OH enables esterification, oxidation, mesylation — orthogonal to thiourea NH reactivity
Supports late-stage functionalization workflows
Standard conditions: esterification (acid chloride/DMAP), oxidation (Jones reagent), mesylation (MsCl/Et3N)

Precursor for 1,3-Thiazine Pharmacophores

This compound is the ideal starting material for the synthesis of 2-(2,5-dimethylphenylamino)-1,3-thiazines via DAST-mediated cyclization [1]. Its high chemoselectivity over oxazine byproducts makes it highly suitable for the development of secretase inhibitors and other CNS-active agents where high-purity thiazine scaffolds are strictly required [1].

Transition Metal Scavenging and Extraction

Due to its enhanced sulfur nucleophilicity and optimal steric profile, this compound is highly effective as a bidentate [S,O] or [S,N] ligand for the selective extraction of precious metals (e.g., Pd, Pt) from aqueous waste streams [2]. It outperforms unalkylated analogs in biphasic liquid-liquid extraction workflows [2].

Tunable Scaffold for Organocatalyst Development

The compound serves as a highly soluble, tunable hydrogen-bonding scaffold for asymmetric catalysis [1]. The combination of the flexible 3-hydroxypropyl group and the asymmetrically substituted 2,5-dimethylphenyl ring provides a unique steric pocket that can be further functionalized (e.g., via esterification) while maintaining excellent solubility in aprotic reaction media [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Urease inhibitor SAR studies
Regioisomer-dependent inhibition profile
Rank-order confirmation across dimethylphenyl isomers
Xylazine impurity method development
Positional isomer chromatographic resolution
System suitability for dimethylphenyl thiourea isomers
Thiourea building block functionalization
Terminal hydroxyl derivatization handle
Orthogonal functionalization pathway confirmation
Specificity control for 2,6-dimethylphenyl studies
Regioisomeric purity and distinct identity
Cross-isomer activity attribution validation

XLogP3

1.6

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